molecular formula C21H20FN3O3S B2991099 1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide CAS No. 866844-18-0

1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide

Cat. No.: B2991099
CAS No.: 866844-18-0
M. Wt: 413.47
InChI Key: CIEGBHIWFJJTMO-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide is a synthetic compound with significant interest in various fields due to its unique chemical structure and potential applications. This compound features a combination of quinoline and piperidine moieties, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide typically involves multi-step reactions starting with the quinoline derivative. Common methods include:

  • Nucleophilic Substitution: : Introduction of the fluoro group onto the quinoline ring, usually using a halogenated quinoline precursor.

  • Sulfonylation: : Attachment of the benzenesulfonyl group through electrophilic aromatic substitution, using reagents like benzenesulfonyl chloride.

  • Amidation: : Formation of the piperidine-4-carboxamide structure through the reaction of piperidine with appropriate carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Batch Processing: : Traditional chemical synthesis in large reactors.

  • Flow Chemistry: : Continuous flow techniques that enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions:

  • Oxidation: : Can be oxidized under specific conditions to form quinoline N-oxides.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the fluoroquinoline moiety.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Hydrogen gas with a palladium catalyst or sodium borohydride.

  • Substitution: : Halogenated precursors and strong nucleophiles like sodium methoxide.

Major Products Formed

  • Oxidation: : Quinoline N-oxides.

  • Reduction: : Amino derivatives.

  • Substitution: : Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Blocks: : Used as a precursor in the synthesis of more complex molecules.

  • Catalysis: : Potentially used as a ligand in catalytic processes.

Biology

  • Enzyme Inhibition: : Studied for its ability to inhibit specific enzymes.

  • Antibacterial Agents: : Potentially effective against certain bacterial strains.

Medicine

  • Drug Development: : Investigated as a lead compound for developing new pharmaceuticals.

  • Therapeutic Uses:

Industry

  • Material Science: : Utilized in the development of new materials with unique properties.

  • Chemical Manufacturing: : Important in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 1-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets:

  • Enzyme Interaction: : Inhibits key enzymes by binding to their active sites.

  • Pathways Involved: : Modulates signaling pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Unique Features

  • The combination of quinoline, piperidine, and benzenesulfonyl groups makes it structurally unique.

  • The fluoro substitution enhances its biological activity and stability.

Similar Compounds

  • 1-[3-(Benzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide: : Lacks the fluoro group but has similar structural features.

  • 6-Fluoroquinoline derivatives: : Share the quinoline core but with different substituents.

  • Piperidine-4-carboxamide derivatives: : Similar piperidine structure but vary in the attached functional groups.

This compound presents a wealth of opportunities for scientific exploration and industrial application. Its unique structure and versatile reactivity make it a fascinating subject for ongoing research. If there's a specific area you'd like to dive deeper into, just let me know!

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S/c22-15-6-7-18-17(12-15)20(25-10-8-14(9-11-25)21(23)26)19(13-24-18)29(27,28)16-4-2-1-3-5-16/h1-7,12-14H,8-11H2,(H2,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEGBHIWFJJTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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